2-[4-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}methyl)-2-methoxyphenoxy]acetamide dihydrochloride
Overview
Description
2-[4-({[(1-ethyl-2-pyrrolidinyl)methyl]amino}methyl)-2-methoxyphenoxy]acetamide dihydrochloride is a useful research compound. Its molecular formula is C17H29Cl2N3O3 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.1585972 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Evaluation as Opioid Kappa Agonists
Studies have explored the synthesis and biological evaluation of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their analogs, focusing on their potential as kappa-opioid agonists. These compounds, including those with substitutions at specific carbon positions adjacent to the amide nitrogen, have been evaluated for their analgesic effects and receptor binding affinities. Notable examples include compounds that have shown potent naloxone-reversible analgesic effects in mouse models, highlighting their potential in pain management and therapeutic applications (Barlow et al., 1991), (Costello et al., 1991).
Chemical Reactivity and Synthesis
Research has also delved into the chemical reactivity and synthesis of compounds with similar structures, aiming to develop novel chemical entities with potential pharmaceutical applications. For instance, the synthesis of N-pyrimidinylacetamide derivatives and their subsequent evaluation for biological activity showcases the versatility of these compounds in generating a wide array of biologically active molecules (Farouk et al., 2021).
Comparative Metabolism Studies
Comparative metabolism studies of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have been conducted to understand the metabolic pathways and potential toxicological implications of these compounds. These studies provide insight into the enzyme systems involved in the metabolism of chloroacetamide derivatives, which could inform safety evaluations and regulatory decisions (Coleman et al., 2000).
Properties
IUPAC Name |
2-[4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]-2-methoxyphenoxy]acetamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3.2ClH/c1-3-20-8-4-5-14(20)11-19-10-13-6-7-15(16(9-13)22-2)23-12-17(18)21;;/h6-7,9,14,19H,3-5,8,10-12H2,1-2H3,(H2,18,21);2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXISNYPUHPTIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OCC(=O)N)OC.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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